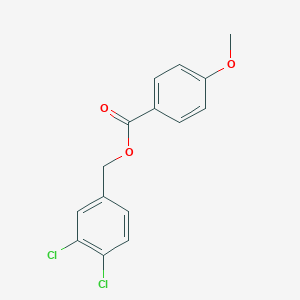

3,4-Dichlorobenzyl 4-methoxybenzoate

Descripción

3,4-Dichlorobenzyl 4-methoxybenzoate is an aromatic ester compound characterized by a 3,4-dichlorobenzyl group esterified with 4-methoxybenzoic acid. This structure combines the electron-withdrawing chlorine substituents on the benzyl moiety with the electron-donating methoxy group on the benzoate ring, conferring unique physicochemical properties.

The compound’s applications are inferred from related derivatives. For instance, 3,4-dichlorobenzyl chloride—a precursor to such esters—is widely used in pharmaceuticals, agrochemicals, and organic synthesis (). The 3,4-dichlorobenzyl group is also a key component in antimicrobial quaternary ammonium compounds (Quats), highlighting its role in bioactive molecules ().

Propiedades

Fórmula molecular |

C15H12Cl2O3 |

|---|---|

Peso molecular |

311.2 g/mol |

Nombre IUPAC |

(3,4-dichlorophenyl)methyl 4-methoxybenzoate |

InChI |

InChI=1S/C15H12Cl2O3/c1-19-12-5-3-11(4-6-12)15(18)20-9-10-2-7-13(16)14(17)8-10/h2-8H,9H2,1H3 |

Clave InChI |

SEBQYKNYWDBECD-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)OCC2=CC(=C(C=C2)Cl)Cl |

SMILES canónico |

COC1=CC=C(C=C1)C(=O)OCC2=CC(=C(C=C2)Cl)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3,4-Dichlorobenzyl Picolinate

Structure: Replaces the 4-methoxybenzoate group with picolinic acid (pyridine-2-carboxylic acid). Synthesis: Synthesized via EDCI/DMAP-mediated coupling of 3,4-dichlorobenzyl alcohol and picolinic acid in 82% yield (). The dichlorobenzyl group may enhance stability or bioactivity. Key Difference: The pyridine ring in picolinate introduces nitrogen-based coordination sites, unlike the methoxy-substituted aromatic system in the target compound .

2,4-Dichlorobenzyl 2-Methoxybenzoate

Structure : Features a 2,4-dichlorobenzyl group and a 2-methoxybenzoate moiety.

Synthesis : Crystallographic data confirm its synthesis via esterification, analogous to the target compound ().

Applications : Demonstrates antiseptic and antimicrobial activity against oral pathogens, attributed to the dichlorobenzyl group’s lipophilicity and the methoxy group’s electronic effects ().

Key Difference : The positional isomerism (2,4-dichloro vs. 3,4-dichloro and 2-methoxy vs. 4-methoxy) likely alters biological target affinity and metabolic stability .

4-Methoxybenzoate Derivatives in Metabolic Pathways

Structure : Free 4-methoxybenzoate (unesterified) is a metabolite studied in microbial systems.

Biological Relevance : shows that 4-methoxybenzoate is enriched in symbiotic pupae, suggesting microbial catabolism. In contrast, 3,4-dichlorobenzyl 4-methoxybenzoate’s ester linkage may reduce susceptibility to bacterial degradation, enhancing persistence in biological systems .

Alkyldimethyl 3,4-Dichlorobenzyl Quats

Structure : Quaternary ammonium salts with a 3,4-dichlorobenzyl group.

Applications : Used as antimicrobial agents in pesticides (). The quaternary ammonium moiety enhances water solubility and ionic interactions with microbial membranes, unlike the ester-based target compound.

Key Difference : Functional group substitution (ester vs. ammonium) dictates application niches—esters for stability in formulations, Quats for immediate biocidal activity .

Data Tables: Comparative Analysis

Research Findings and Implications

- Structural Isomerism : Positional differences in chlorine and methoxy groups significantly impact bioactivity. For example, 3,4-dichloro substitution (vs. 2,4-) may enhance interaction with hydrophobic enzyme pockets .

- Metabolic Stability : Esterification of 4-methoxybenzoate likely reduces microbial catabolism compared to the free acid, as seen in .

- Functional Group Trade-offs : While Quats () offer rapid biocidal action, esters like 3,4-dichlorobenzyl 4-methoxybenzoate may provide prolonged stability in formulations, critical for controlled-release applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.